5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
Overview
Description
5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of chlorine atoms at the 5 and 2 positions, a chloromethyl group at the 2 position, and a methyl group at the 1 position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride typically involves the chlorination of 1-methylimidazole. The process can be summarized as follows:
Starting Material: 1-methylimidazole.
Formation of Hydrochloride Salt: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.
Hydrolysis: The chloromethyl group can be hydrolyzed to form hydroxymethyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.
Oxidation Products: Oxidized forms of the imidazole ring.
Hydrolysis Products: Hydroxymethyl derivatives.
Scientific Research Applications
5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methyl-1H-imidazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
2-chloromethyl-1-methyl-1H-imidazole: Similar structure but without the chlorine atom at the 5 position.
1-methylimidazole: The parent compound without any chlorine substitution.
Uniqueness
5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride is unique due to the presence of both chlorine atoms and the chloromethyl group, which confer distinct chemical properties and reactivity. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-(chloromethyl)-1-methylimidazole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2.ClH/c1-9-4(7)3-8-5(9)2-6;/h3H,2H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQVIBAKFBPLJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CCl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052530-04-7 | |
Record name | 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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